Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate
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Overview
Description
“Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate” is a chemical compound. It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. The name suggests that it contains a tert-butyl group, an amino group, and a carboxylate group, all attached to a tricyclic structure .Physical and Chemical Properties Analysis
This compound is a powder at room temperature. Its molecular weight is 276.34 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Development of tert-Butylating Reagents
A study by Yamada et al. (2016) introduced a new tert-butylating reagent, TriAT-tBu, developed for the acid-catalyzed tert-butylation of alcohols and carboxylic acids, demonstrating its utility in synthesizing tert-butyl ethers and esters with good to high yields from various alcohols and carboxylic acids. TriAT-tBu offers an air-stable, solid form synthesized from inexpensive starting materials, highlighting a significant advancement in tert-butylation techniques (Yamada et al., 2016).
Synthesis of Complex Molecules
Research by Nativi et al. (1989) explored the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals, leading to the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This study showcases the compound's role in synthesizing complex sugar derivatives, contributing to the field of synthetic organic chemistry (Nativi et al., 1989).
Catalytic Activity and Ligand Development
Turek et al. (2014) reported on the synthesis and structural characterization of palladium(II) complexes with triazole-based N-heterocyclic carbene ligands, demonstrating their application in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions. These findings underscore the potential of tert-butyl and triazole derivatives in developing new catalytic systems (Turek et al., 2014).
Asymmetric Synthesis of Amines
Ellman et al. (2002) highlighted the use of N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, showcasing the importance of tert-butylated compounds in asymmetric synthesis (Ellman et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-15(2,3)21-14(20)19-9-5-4-6-12(19)10-8-17-13(16)18-11(10)7-9/h8-9,12H,4-7H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIGQXHZRIVLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C3=CN=C(N=C3C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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